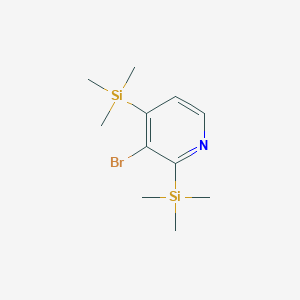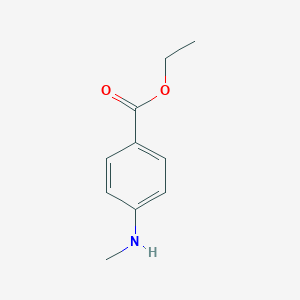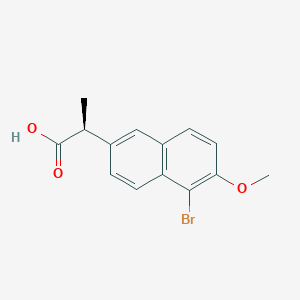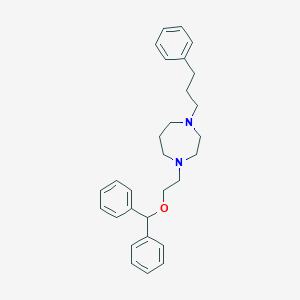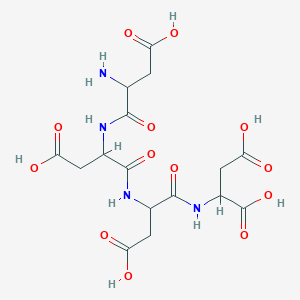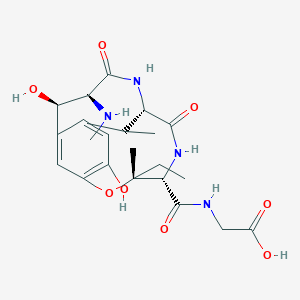
Ustiloxin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ustiloxin D is a mycotoxin produced by the fungus Ustilaginoidea virens. It belongs to the class of cyclic peptides and is known for its potent insecticidal and cytotoxic properties. Ustiloxin D has been the subject of extensive research due to its potential applications in agriculture and medicine. In
Wirkmechanismus
Ustiloxin D acts by binding to the voltage-gated ion channels in the insect nervous system and blocking the flow of ions. This leads to the disruption of the electrical signals in the insect nervous system, leading to paralysis and death. In cancer cells, Ustiloxin D induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
Ustiloxin D has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and cancer cells. Ustiloxin D has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, Ustiloxin D has been shown to have immunosuppressive properties, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ustiloxin D has several advantages for lab experiments. It is a potent insecticide and cytotoxic agent, making it a useful tool for studying insect and cancer biology. Ustiloxin D is also relatively stable and can be stored for long periods without losing its activity. However, the low yield and high cost of synthesis make it difficult to obtain large quantities of Ustiloxin D for lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ustiloxin D. One area of research is the development of more efficient synthesis methods to obtain larger quantities of Ustiloxin D. Another area of research is the identification of novel targets for Ustiloxin D in cancer cells and insects. In addition, Ustiloxin D could be used as a lead compound for the development of new insecticides and anticancer drugs. Finally, the immunosuppressive properties of Ustiloxin D could be further explored for the treatment of autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Ustiloxin D has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a wide range of insect pests, including the corn earworm, cotton bollworm, and armyworm. Ustiloxin D acts by disrupting the ion channels in the insect nervous system, leading to paralysis and death. Due to its potent insecticidal properties, Ustiloxin D has the potential to be used as a biopesticide.
In addition to its insecticidal properties, Ustiloxin D has also been studied for its cytotoxic properties. It has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Ustiloxin D acts by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
158243-18-6 |
|---|---|
Produktname |
Ustiloxin D |
Molekularformel |
C23H34N4O8 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |
InChI-Schlüssel |
GDXLZSYACWZHOC-ZNRYNLAGSA-N |
Isomerische SMILES |
CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Kanonische SMILES |
CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |
Andere CAS-Nummern |
158243-18-6 |
Synonyme |
Ustiloxin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
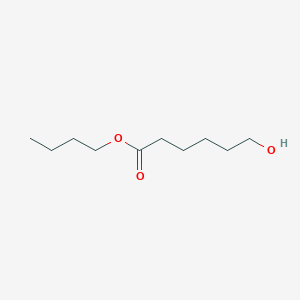
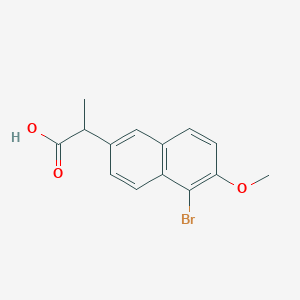
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
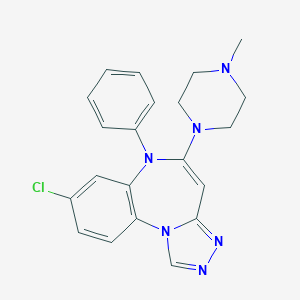
amino}benzoate](/img/structure/B139408.png)
